1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine

Vue d'ensemble

Description

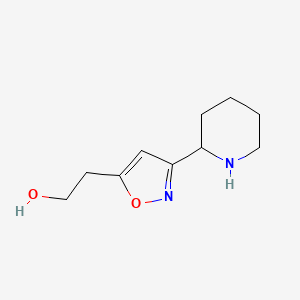

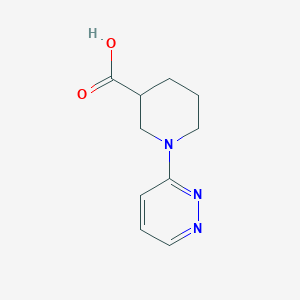

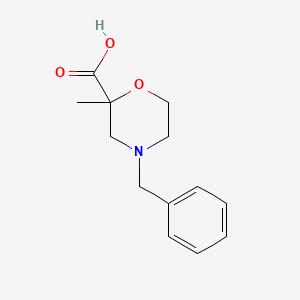

1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine, also known as tert-butyl 4-methyl-3,4-dihydropyridine-1(2H)-carboxylate or 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-methyl-, 1,1-dimethylethyl ester, is a chemical compound . It is used in various chemical reactions and has several synonyms .

Physical And Chemical Properties Analysis

The boiling point of 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine is predicted to be 264.7±23.0 °C, and its density is predicted to be 0.996±0.06 g/cm3 . Its pKa is predicted to be -0.52±0.40 .Applications De Recherche Scientifique

-

- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

- The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

- The methods of application or experimental procedures involve synthetic strategies for constructing the core scaffold .

- The outcomes obtained include the development of THIQ analogs with potent biological activity .

-

Synthesis of Indole Derivatives

- Indoles are a significant heterocyclic system in natural products and drugs .

- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- The methods of application or experimental procedures involve the construction of indoles as a moiety in selected alkaloids .

- The outcomes obtained include the synthesis of indole derivatives that show various biologically vital properties .

-

Synthesis of Anti-depressant Molecules

- Depression is one of the most debilitating conditions in the world today . One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .

- Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .

- Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- The outcomes obtained include the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function .

-

C(1)-Functionalization of 1,2,3,4-Tetrahydroisoquinolines

- This application involves various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

- The methods of application or experimental procedures involve isomerization of iminium intermediate (exo/endo isomerization) .

- The outcomes obtained include the development of novel compounds through C(1)-functionalization .

-

- Indoles are a significant heterocyclic system in natural products and drugs .

- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- The methods of application or experimental procedures involve the construction of indoles as a moiety in selected alkaloids .

- The outcomes obtained include the synthesis of indole derivatives that show various biologically vital properties .

Propriétés

IUPAC Name |

tert-butyl 4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h5,7,9H,6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUITLXLOCRTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1444491.png)

![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1444506.png)